molecular formula C12H17N3O3 B7571055 N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide

Cat. No. B7571055
M. Wt: 251.28 g/mol
InChI Key: QSEFWZACWWCIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide is a chemical compound with the molecular formula C14H20N4O3. This compound is also known as AG-1478 and is a selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential use in cancer therapy and other biomedical applications.

Mechanism of Action

AG-1478 selectively inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. AG-1478 has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and physiological effects:
AG-1478 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. AG-1478 has been investigated for its potential use in the treatment of several types of cancer, including breast cancer, lung cancer, and glioblastoma.

Advantages and Limitations for Lab Experiments

AG-1478 has several advantages for use in lab experiments. It is highly selective for EGFR and does not inhibit other tyrosine kinases. It has been extensively studied for its potential use in cancer therapy and has been shown to be effective in inhibiting the proliferation of cancer cells. However, there are also limitations to the use of AG-1478 in lab experiments. It is a synthetic compound that may not accurately represent the natural ligands of EGFR. Additionally, its use may lead to the development of resistance in cancer cells over time.

Future Directions

There are several potential future directions for the study of AG-1478. One area of research is the investigation of its use in combination with other chemotherapeutic agents. Another area of research is the development of more selective EGFR inhibitors that may have fewer side effects. Additionally, the use of AG-1478 in the treatment of other diseases, such as autoimmune disorders, may also be investigated.

Synthesis Methods

AG-1478 can be synthesized by several methods, including the reaction of 4-(4-aminopiperidin-1-yl)phenol with furan-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-(4-bromophenyl)piperidine with 2-furoyl chloride in the presence of a base. Both methods result in the formation of AG-1478 with high yields and purity.

Scientific Research Applications

AG-1478 has been extensively studied for its potential use in cancer therapy. EGFR is overexpressed in many types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. AG-1478 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and its use in combination with other chemotherapeutic agents has been investigated.

properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c13-11(16)8-15-5-3-9(4-6-15)14-12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEFWZACWWCIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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